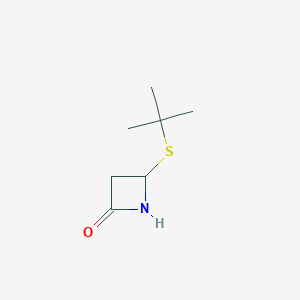![molecular formula C15H18ClNS B14446255 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77155-88-5](/img/structure/B14446255.png)
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ion, a sulfur atom bonded to a benzyl group, and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-mercaptopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of 2-mercaptopyridine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The sulfur atom can form covalent bonds with electrophilic centers, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium bromide
- 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium iodide
- 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium fluoride
Uniqueness
Compared to similar compounds, 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the chloride ion can also affect the compound’s stability and overall chemical behavior.
特性
CAS番号 |
77155-88-5 |
|---|---|
分子式 |
C15H18ClNS |
分子量 |
279.8 g/mol |
IUPAC名 |
2-[(3,4-dimethylphenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18NS.ClH/c1-12-7-8-14(10-13(12)2)11-17-15-6-4-5-9-16(15)3;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
IFNUZDMIWAYQGU-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)CSC2=CC=CC=[N+]2C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


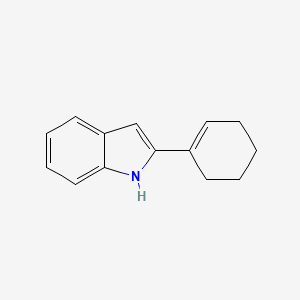
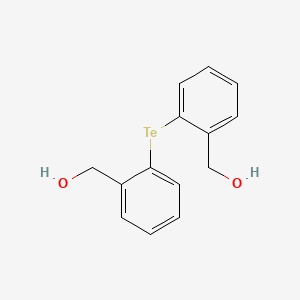
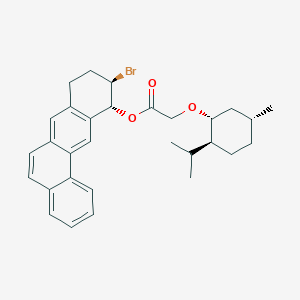
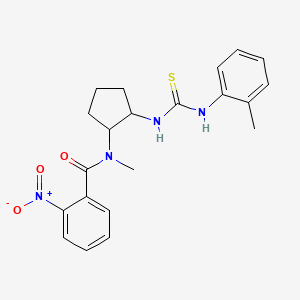
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)


![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
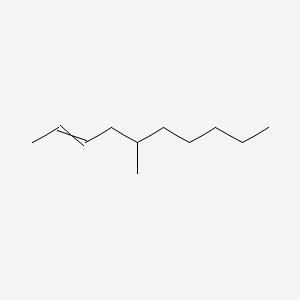
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)

![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
